Resveratrol
Overview
Description
Resveratrol is a natural compound belonging to the class of polyphenols. It is primarily found in the skin of grapes, blueberries, raspberries, mulberries, and peanuts. This compound gained attention due to its presence in red wine and its potential health benefits, which have been extensively studied. It is known for its antioxidant, anti-inflammatory, and cardioprotective properties .
Mechanism of Action
Target of Action
Resveratrol, a polyphenolic phytoalexin, has been found to interact with several targets in the body. One of the primary targets of this compound is the enzyme sirtuin 1 (SIRT1), a protein that plays a crucial role in regulating cellular metabolism . This compound also suppresses NF-kappaB (NF-kappaB) activation in cells infected with the herpes simplex virus . Furthermore, it has been suggested that the primary interactions between this compound and its intended targets include hydrophobic and hydrogen bonding .
Mode of Action
This compound exerts its effects through various mechanisms within the body. It activates a family of proteins called sirtuins, particularly SIRT1, which plays a key role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription, and cell migration . This compound also suppresses the activation of NF-kappaB in infected cells, which may be an essential aspect of its replication scheme .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate the circadian rhythm at the cellular and organismal levels . This compound also increases the lifespan of several model organisms by regulating oxidative stress, energy metabolism, nutrient sensing, and epigenetics, primarily by activating SIRT1 . Moreover, this compound can stimulate autophagy, the process of removing and recycling damaged cellular components .
Pharmacokinetics
This compound exhibits low bioavailability and solubility, which can limit its therapeutic potential . After oral administration, this compound is rapidly and extensively metabolized to this compound-4’-O-glucuronide, this compound-3’-O-glucuronide, and this compound-3-O-sulfate . A highly bioavailable this compound preparation, jotrol™, has been developed to increase the bioavailability of this compound via lymphatic system absorption .
Result of Action
This compound has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . Therefore, it can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease . It also has anticancer properties, including the inhibition of cell proliferation, and reduction of cell viability, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the circadian rhythm, which is primarily entrained by light-dark cycles, can modulate the effects of this compound . Moreover, this compound’s stability can be affected by exposure to light, heat, and oxygen . Studies find that trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
Resveratrol is known to exhibit neuroprotective effects in many neurological disorders via autophagy modulation . It interacts with various enzymes, proteins, and other biomolecules, modulating their functions and playing a significant role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to promote motor coordination and improve remyelination .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates autophagic pathways that may involve SIRT1/FoxO1 activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound promotes myelin repair through modulation of the autophagic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific effects observed in these studies include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resveratrol can be synthesized through various methods, including chemical synthesis and biotechnological production. One common method involves the Wittig reaction, where triphenylphosphine, a base, and an alkyl halide are used to produce an olefin product . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base . Additionally, the Heck reaction, which is a palladium-catalyzed coupling of an olefin with an aryl halide, is also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to produce this compound by introducing the biosynthetic genes responsible for its production . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Resveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in aldol-type reactions, where it forms trans-resveratrol under the action of the enzyme stilbene synthase . Additionally, this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include triphenylphosphine, palladium catalysts, and bases such as sodium hydroxide. The reaction conditions often involve moderate temperatures and specific pH levels to ensure the stability and yield of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include trans-resveratrol, quinones, and various stilbene derivatives. These products are of interest due to their potential biological activities and applications in pharmaceuticals and nutraceuticals .
Scientific Research Applications
Resveratrol has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying polyphenol chemistry and its interactions with other molecules. In biology and medicine, this compound is investigated for its anti-cancer, anti-inflammatory, and cardioprotective effects . It has shown promise in reducing the risk of cardiovascular diseases, managing diabetes, and providing neuroprotection . Additionally, this compound is used in the food and beverage industry as a functional ingredient due to its antioxidant properties .
Comparison with Similar Compounds
Resveratrol is often compared to other stilbenes, such as pterostilbene and trans-resveratrol. Pterostilbene is a phenolic compound similar to this compound but with higher bioavailability and stability . Trans-resveratrol is the most biologically active form of this compound and is more easily absorbed by the body . These compounds share similar health benefits, but this compound is unique due to its extensive research and diverse applications .
List of Similar Compounds:- Pterostilbene
- Trans-resveratrol
- 3,4’,5-Trihydroxystilbene
This compound stands out due to its well-documented health benefits and its presence in commonly consumed foods like red wine and grapes.
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | resveratrol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Resveratrol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
Record name | Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder from methanol | |
CAS No. |
501-36-0 | |
Record name | Resveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resveratrol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |
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Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | resveratrol | |
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Record name | Resveratrol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |
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Record name | RESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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